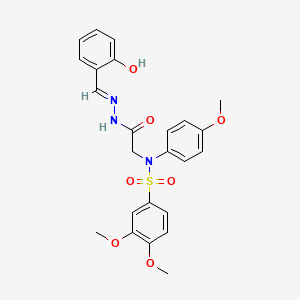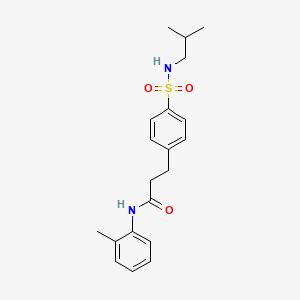
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(o-tolyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(o-tolyl)propanamide, commonly known as IBSP, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide-based compound that has been found to have potential therapeutic applications in various fields.
作用机制
The mechanism of action of IBSP is not fully understood, but it has been proposed that it works by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. In cancer cells, IBSP has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In neurons, IBSP has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. In bacteria, IBSP has been found to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects
IBSP has been found to have various biochemical and physiological effects, including the modulation of gene expression, the regulation of oxidative stress and inflammation, and the inhibition of bacterial growth. In cancer cells, IBSP has been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. In neurons, IBSP has been found to upregulate the expression of antioxidant genes and downregulate the expression of pro-inflammatory genes. In bacteria, IBSP has been found to disrupt the bacterial cell membrane, leading to cell death.
实验室实验的优点和局限性
IBSP has several advantages for lab experiments, including its low toxicity, high solubility, and stability. However, there are also some limitations to its use, including its relatively high cost, limited availability, and the need for specialized equipment and expertise for its synthesis.
未来方向
There are several future directions for research on IBSP, including the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of IBSP and to identify its specific targets and pathways. Finally, the development of more efficient and cost-effective synthesis methods for IBSP could facilitate its widespread use in scientific research.
Conclusion
IBSP is a sulfonamide-based compound that has potential therapeutic applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. Its mechanism of action involves the modulation of specific enzymes and signaling pathways that are involved in various cellular processes. IBSP has several advantages for lab experiments, but also has some limitations to its use. Future research on IBSP should focus on investigating its potential therapeutic applications in other fields, understanding its mechanism of action, and developing more efficient synthesis methods.
合成方法
IBSP can be synthesized through a multistep process that involves the reaction of o-toluidine with 4-(chlorosulfonyl)phenyl isocyanate to produce N-(o-tolyl)-4-(chlorosulfonyl)aniline. This intermediate product is then reacted with isobutylamine to produce N-isobutyl-N-(o-tolyl)-4-(chlorosulfonyl)aniline, which is further reacted with propanoyl chloride to produce the final product, IBSP.
科学研究应用
IBSP has been found to have potential therapeutic applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, IBSP has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, IBSP has been found to protect neurons from oxidative stress and neuroinflammation. In antimicrobial activity, IBSP has been found to exhibit antibacterial activity against various strains of bacteria.
属性
IUPAC Name |
N-(2-methylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15(2)14-21-26(24,25)18-11-8-17(9-12-18)10-13-20(23)22-19-7-5-4-6-16(19)3/h4-9,11-12,15,21H,10,13-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPXQUGBFUXTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

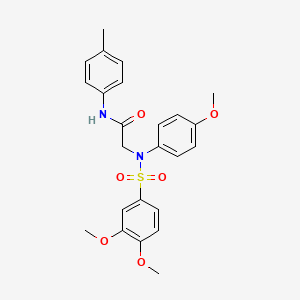

![4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698902.png)
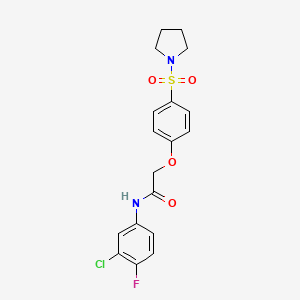
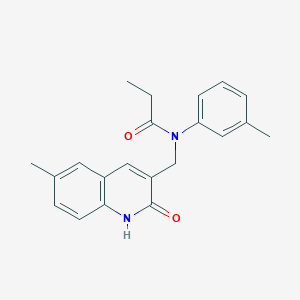
![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7698935.png)
![4-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698948.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698954.png)
![3-(3-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698965.png)


